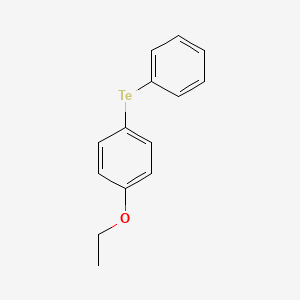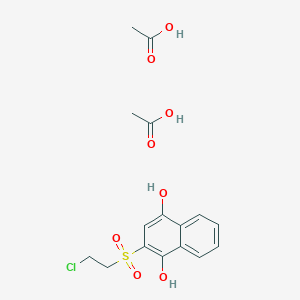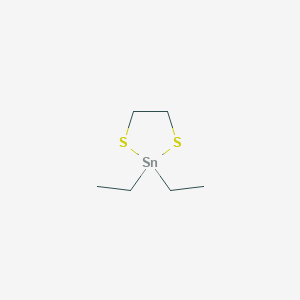
2,2-Diethyl-1,3,2-dithiastannolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-1,3,2-dithiastannolane is an organotin compound characterized by the presence of tin (Sn) bonded to sulfur (S) and carbon © atoms. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1,3,2-dithiastannolane typically involves the reaction of diethyl tin dichloride with sodium sulfide or other sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
(C2H5)2SnCl2+Na2S→(C2H5)2SnS2+2NaCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diethyl-1,3,2-dithiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
2,2-Diethyl-1,3,2-dithiastannolane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between tin-containing compounds and biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials that benefit from its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 2,2-Diethyl-1,3,2-dithiastannolane exerts its effects involves interactions with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and stability. The sulfur atoms play a crucial role in the compound’s ability to undergo redox reactions and form stable complexes with metals and other elements.
Comparaison Avec Des Composés Similaires
- 2,2-Dimethyl-1,3,2-dithiastannolane
- 2,2-Diethyl-1,3-dithiolane
- 2,2-Diethyl-1,3-dioxolane
Comparison: Compared to similar compounds, 2,2-Diethyl-1,3,2-dithiastannolane is unique due to the presence of tin, which imparts distinct chemical properties. For instance, the tin-sulfur bonds confer higher stability and reactivity compared to carbon-sulfur bonds in similar compounds. Additionally, the diethyl groups enhance the compound’s solubility and facilitate its use in various organic reactions.
Propriétés
Numéro CAS |
38468-25-6 |
|---|---|
Formule moléculaire |
C6H14S2Sn |
Poids moléculaire |
269.0 g/mol |
Nom IUPAC |
2,2-diethyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/C2H6S2.2C2H5.Sn/c3-1-2-4;2*1-2;/h3-4H,1-2H2;2*1H2,2H3;/q;;;+2/p-2 |
Clé InChI |
HHRRISGFSNZHJW-UHFFFAOYSA-L |
SMILES canonique |
CC[Sn]1(SCCS1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


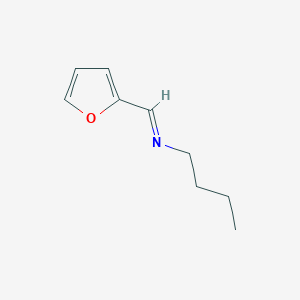
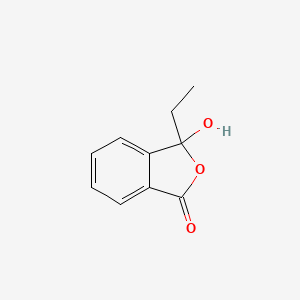
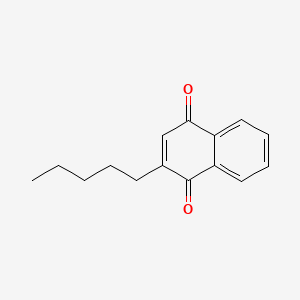

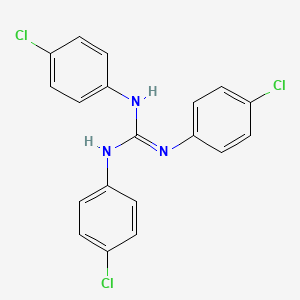

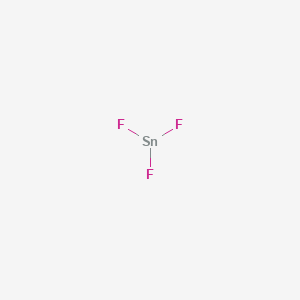
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
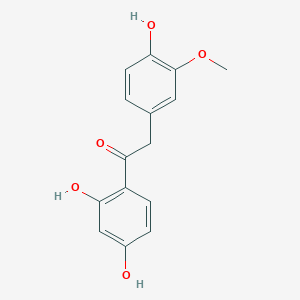

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
